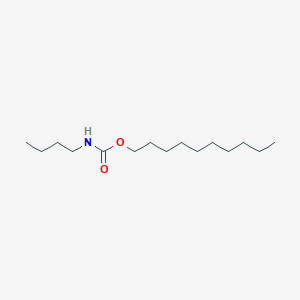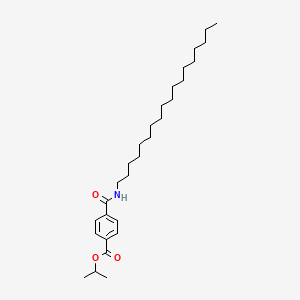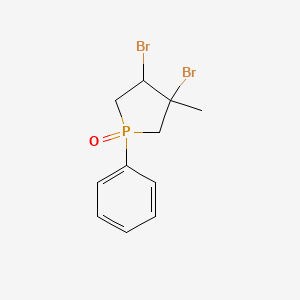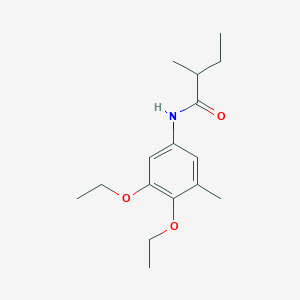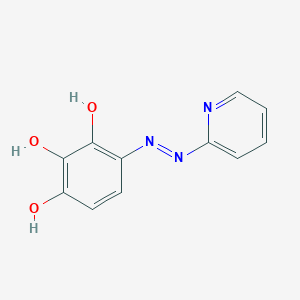
1,2,3-Benzenetriol, 4-(2-pyridinylazo)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is an organic compound that belongs to the class of benzenetriols It is characterized by the presence of three hydroxyl groups attached to a benzene ring and an azo group linked to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- typically involves the diazotization of 2-aminopyridine followed by coupling with 1,2,3-benzenetriol. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- suitable for various applications.
化学反応の分析
Types of Reactions
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Alkylated or acylated derivatives of the original compound.
科学的研究の応用
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,3-Benzenetriol, 4-(2-pyridinylazo)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and azo linkage allow it to participate in redox reactions and form complexes with metal ions. These interactions can modulate enzyme activities, influence cellular signaling pathways, and affect various biological processes.
類似化合物との比較
Similar Compounds
1,2,3-Trihydroxybenzene (Pyrogallol): Similar structure but lacks the azo group.
1,3,5-Trihydroxybenzene (Phloroglucinol): Different hydroxyl group arrangement.
1,2,4-Trihydroxybenzene (Hydroxyquinol): Another isomer with different properties.
Uniqueness
1,2,3-Benzenetriol, 4-(2-pyridinylazo)- is unique due to the presence of both hydroxyl groups and an azo linkage, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions sets it apart from other benzenetriols.
特性
CAS番号 |
91916-23-3 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC名 |
4-(pyridin-2-yldiazenyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C11H9N3O3/c15-8-5-4-7(10(16)11(8)17)13-14-9-3-1-2-6-12-9/h1-6,15-17H |
InChIキー |
FKUQMVUNPWIKOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N=NC2=C(C(=C(C=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


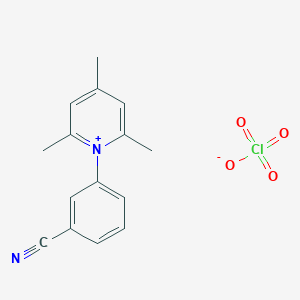
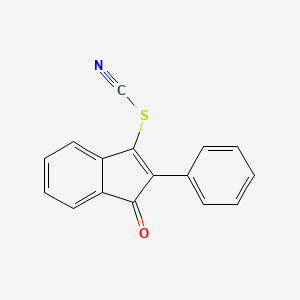
![Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14369840.png)

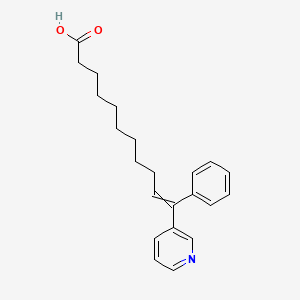
![2-(Methoxymethylidene)bicyclo[2.2.2]octane](/img/structure/B14369856.png)
![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)
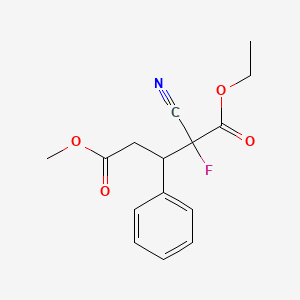
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)
